5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Synthetic Chemistry Process Chemistry Building Block Procurement

Researchers requiring regioisomerically pure 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde often face batch inconsistencies that compromise Knoevenagel condensation yields and SNAr reaction reproducibility. This compound, authenticated by single-crystal X-ray diffraction, delivers consistent 5-nitro-2-pyrrolidinyl substitution. - Validated crystal structure for use as an analytical reference standard (PXRD calibration, solid-state modeling). - Proven high-yield synthetic route from 2-fluoro-5-nitrobenzaldehyde. - Reliable performance in heterocyclic drug-discovery building block synthesis. Global shipping with certificate of analysis included.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 30742-59-7
Cat. No. B1306178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde
CAS30742-59-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C11H12N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
InChIKeyFSYPVHLPBAAKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | Properties & Structure


5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (CAS: 30742-59-7) is a synthetic organic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . It belongs to the class of nitro-substituted pyrrolidinyl benzaldehydes and is characterized by the presence of a nitro group at the 5-position and a pyrrolidin-1-yl group at the 2-position on a benzaldehyde core . The compound has been structurally characterized via single-crystal X-ray diffraction, confirming its solid-state geometry [1], and its predicted physicochemical properties are available from authoritative chemical databases .

Synthesis Single-step SNAr from 2-fluoro-5-nitrobenzaldehyde
Derivatization Aldehyde handle for stereoselective condensations
Identity Structure confirmed by single-crystal XRD

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | Substitution Risks


The substitution pattern of the pyrrolidine and nitro groups on the benzaldehyde ring critically influences the compound's reactivity profile, physical properties, and biological activity [1]. Minor positional isomers or alternative N-heterocyclic substitutions (e.g., piperidine) can lead to significant differences in crystal packing, synthetic accessibility, and performance in downstream applications [2]. Procurement decisions based solely on functional group similarity, without considering specific regio- and stereochemical arrangements, risk introducing uncontrolled variables into research or development workflows, potentially invalidating established synthetic routes or biological assays .

Positional isomers Regioisomeric nitro or pyrrolidine placement may alter reactivity and crystal packing
N-Heterocycle substitution Piperidine or morpholine analogs may exhibit different SNAr kinetics and downstream profiles
Functional group similarity Similar nitrobenzaldehydes can introduce uncontrolled variables in synthetic routes

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | Differentiation Evidence


Synthetic Accessibility

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde can be synthesized from 2-fluoro-5-nitrobenzaldehyde and pyrrolidine in a single step under mild conditions, achieving a high isolated yield of 99% . This represents a favorable synthetic profile compared to alternative routes that may require harsher conditions, multiple steps, or result in lower yields for structurally related analogs [1].

Synthetic yield
Class-level
99% isolated yield
Supports procurement efficiency
Reported from patent; confirm at scale
Synthetic Chemistry Process Chemistry Building Block Procurement

Crystallographic Characterization

The crystal structure of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde has been solved and refined to a high degree of precision (Rgt(F) = 0.0533) [1]. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 8.1726(2) Å, b = 7.1419(2) Å, c = 18.4875(6) Å, and β = 100.376(1)° [1]. This well-defined structure provides a reliable benchmark for analytical comparisons and computational modeling.

Crystal structure
Class-level
P2₁/n, a 8.17, b 7.14, c 18.49 Å, β 100.4°
Enables solid-state analytical benchmarking
Data from single publication; confirm with lot
Crystallography Solid-State Chemistry Analytical Chemistry

Derivatization Potential

The aldehyde moiety of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a reactive handle for further derivatization, as exemplified by its high-yielding Knoevenagel condensation with ethyl cyanoacetate to yield (E)-ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate [1]. The reaction proceeds with high stereoselectivity, exclusively forming the E-isomer, a feature critical for generating geometrically pure products in downstream applications [1].

Knoevenagel stereoselectivity
Class-level
Exclusive E-isomer
Supports geometry-controlled SAR
Reported under standard conditions; verify with substrate
Medicinal Chemistry Synthetic Methodology Chemical Biology

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | Key Applications


Medicinal Chemistry: Heterocyclic Bioisosteres

Leveraging its high-yield synthesis and reliable Knoevenagel condensation [1], 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde serves as a strategic building block for constructing heterocyclic systems relevant to drug discovery, as exemplified in patent applications for nitrogen heterocycle derivatives .

Crystallography and Solid-State Characterization

The availability of a high-resolution crystal structure [1] makes this compound an ideal reference standard for calibrating analytical instrumentation, developing powder X-ray diffraction (PXRD) methods, and conducting computational solid-state modeling studies.

Synthetic Methodology Development

The well-defined, high-yielding synthetic route from 2-fluoro-5-nitrobenzaldehyde [1] provides a robust model system for exploring nucleophilic aromatic substitution (SNAr) reaction conditions, catalyst development, and process optimization in academic and industrial laboratories.

Application
Selection Property
Validation Focus
Heterocycle synthesis
Aldehyde derivatization handle
Confirm E-stereochemistry in condensation products
Crystallographic reference
Published single-crystal structure
Cross-validate unit cell by PXRD
SNAr method development
Reported high-yield protocol
Reproduce yield under lab conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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